molecular formula C19H15NO2 B11834350 Cinchophen allyl ester CAS No. 524-34-5

Cinchophen allyl ester

Cat. No.: B11834350
CAS No.: 524-34-5
M. Wt: 289.3 g/mol
InChI Key: VSDVCKTXWATQAC-UHFFFAOYSA-N
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Description

Cinchophen allyl ester is a derivative of cinchophen, a compound that was first synthesized in 1887 by Doebner and Gieseke Cinchophen itself is known for its analgesic properties and was historically used to treat gout and arthritis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinchophen allyl ester typically involves the esterification of cinchophen with allyl alcohol. This reaction can be catalyzed by acidic or basic conditions. A common method involves the use of sulfuric acid as a catalyst, where cinchophen is reacted with allyl alcohol under reflux conditions to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes.

Chemical Reactions Analysis

Types of Reactions

Cinchophen allyl ester undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, aldehydes

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Cinchophen allyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly for conditions like arthritis.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of cinchophen allyl ester involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response. This inhibition reduces inflammation and pain. The exact molecular pathways and targets are still under investigation, but it is known to interact with enzymes involved in the inflammatory process.

Comparison with Similar Compounds

Similar Compounds

    Cinchophen: The parent compound, known for its analgesic properties.

    Phenylbutazone: Another anti-inflammatory drug with similar applications.

    Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

Cinchophen allyl ester is unique due to its ester functional group, which can be easily modified to create a variety of derivatives. This makes it a versatile compound for research and industrial applications. Its potential for reduced side effects compared to its parent compound, cinchophen, also makes it an attractive candidate for further study.

Properties

CAS No.

524-34-5

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

prop-2-enyl 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C19H15NO2/c1-2-12-22-19(21)16-13-18(14-8-4-3-5-9-14)20-17-11-7-6-10-15(16)17/h2-11,13H,1,12H2

InChI Key

VSDVCKTXWATQAC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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